N-(2-methoxy-4-nitrophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
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Description
N-(2-methoxy-4-nitrophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H17N5O5 and its molecular weight is 383.364. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Behavior
Compounds with structures similar to the queried chemical have been synthesized and studied for their chemical behavior. For example, studies on the synthesis of 1,2,3-triazoles involve metal-free multi-component reactions from primary amine, ketones, and nitrophenyl azide, indicating a broad interest in exploring the synthetic pathways and chemical properties of triazole derivatives (Vo, 2020). These synthetic routes are crucial for developing new compounds with potential applications in medicinal chemistry and materials science.
Antimicrobial and Antifungal Activities
Several 1,2,3-triazole derivatives exhibit antimicrobial and antifungal activities, making them candidates for developing new therapeutic agents. For instance, a study on the synthesis of 4-aryl-5-nitro-1,2,3-triazoles found that some derivatives showed significant antifungal activity, highlighting the potential of triazole compounds in antimicrobial research (Sheremet et al., 2004).
Anticancer Activity
Compounds related to the queried chemical structure have been evaluated for their anticancer activity. For example, Mannich bases derived from 1,2,4-triazoles were synthesized and tested against a panel of cancer cell lines, with some compounds showing moderate potency (Holla et al., 2003). This suggests that triazole derivatives could have potential applications in cancer research, either as therapeutic agents or as tools for understanding cancer biology.
Properties
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-1-(3-methoxyphenyl)-5-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O5/c1-11-17(20-21-22(11)12-5-4-6-14(9-12)27-2)18(24)19-15-8-7-13(23(25)26)10-16(15)28-3/h4-10H,1-3H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIJKDDAWNGTHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)OC)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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